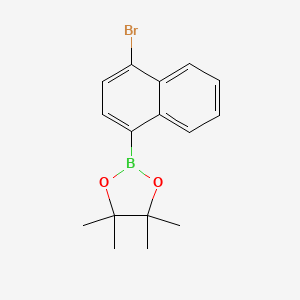

2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a brominated naphthalene substituent. This compound is characterized by its stability under ambient conditions and its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the electron-deficient nature of the bromonaphthyl group. The compound’s synthesis typically involves palladium-catalyzed borylation or direct substitution reactions, as evidenced by its NMR characterization in Figure S8 (1H NMR: δ 7.66–7.31 ppm for aromatic protons; 11B-NMR: δ 30.6 ppm) . Its molecular formula is C₁₆H₁₆BBrO₂, with a molecular weight of 329.02 g/mol.

Properties

IUPAC Name |

2-(4-bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVGAAHXVSUPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Diazotization : 4-Bromo-1-naphthylamine (0.5 mmol) reacts with HCl (3.0 equiv) and NaNO₂ (1.0 equiv) in MeOH/H₂O at 0–5°C for 30 minutes, forming the diazonium salt.

-

Borylation : Bis(pinacolato)diboron (B₂pin₂, 3.0 equiv) is added, and the mixture stirs at 20°C for 1 hour. The diazonium intermediate undergoes borylation via radical or electrophilic pathways.

Workup and Yield

-

Extraction : The crude product is extracted with CH₂Cl₂, washed with NaHCO₃, and purified via flash chromatography.

Direct Esterification of 4-Bromo-1-Naphthaleneboronic Acid

This method involves condensing 4-bromo-1-naphthaleneboronic acid with pinacol under mild conditions.

Optimized Procedure

Key Advantages

-

Efficiency : Near-quantitative yield (99.7%) due to rapid esterification.

-

Scalability : No chromatographic purification required; solvent evaporation suffices.

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Time | 1.5 hours |

| Yield | 99.7% |

| Purity (¹H NMR) | >95% |

Suzuki-Miyaura Cross-Coupling with Bis(pinacolato)Diboron

A palladium-catalyzed coupling between 1-bromo-4-iodonaphthalene and bis(pinacolato)diboron enables direct boronate ester formation.

Catalytic System

Reaction Profile

Grignard-Based Synthesis from 1-Bromo-4-Naphthylmagnesium

This classical approach involves transmetallation of a Grignard reagent with trimethyl borate.

Critical Steps

-

Grignard Formation : 1-Bromo-4-naphthylmagnesium bromide is prepared in dry ether at -70°C.

-

Boronation : Trimethyl borate (0.05 M) is added dropwise, followed by hydrolysis with H₂SO₄ to yield the boronic acid.

-

Esterification : The boronic acid reacts with pinacol in CH₂Cl₂ using MgSO₄ as a desiccant.

Challenges

Comparative Analysis of Methods

| Method | Yield | Temperature Range | Purification | Scalability |

|---|---|---|---|---|

| Sandmeyer Borylation | 85% | 0–20°C | Flash Chromatography | Moderate |

| Direct Esterification | 99.7% | 20°C | Solvent Evaporation | High |

| Suzuki-Miyaura | 92% | 60–70°C | Recrystallization | High |

| Grignard | 70% | -70°C to RT | Acid-Base Workup | Low |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Substituted Naphthalenes: Formed from substitution reactions.

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Boronic Acids and Boranes: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It is particularly useful in the following areas:

- Formation of Complex Molecules : It facilitates the synthesis of various complex organic molecules that are essential in pharmaceuticals.

- Cross-Coupling Reactions : The compound is employed in palladium-catalyzed cross-coupling reactions, which are critical for forming carbon-carbon bonds necessary for drug development and material science .

Medicinal Chemistry

In the pharmaceutical industry, 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role:

- Drug Development : It is utilized to create novel drug candidates by modifying biological molecules to enhance their efficacy and bioavailability.

- Bioconjugation : The compound's unique reactivity allows it to attach biomolecules to surfaces or other molecules, improving drug delivery systems .

Polymer Chemistry

The compound is also applied in polymer modification:

- Enhancement of Polymer Properties : It is used to improve the properties of polymers for applications in coatings and adhesives. This modification leads to enhanced performance and durability of materials used in various industries .

Materials Science

In materials science, 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is valuable for:

- Nanomaterials Production : Its properties contribute to the development of advanced materials that are stable and suitable for high-tech applications.

Table 1: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Palladium-catalyzed cross-coupling reactions | |

| Medicinal Chemistry | Drug development and bioavailability enhancement |

| Bioconjugation for improved drug delivery | |

| Polymer Chemistry | Modification of polymers for coatings and adhesives |

| Materials Science | Development of advanced nanomaterials |

Case Study 1: Cross-Coupling Reaction

In a study focused on the synthesis of complex organic molecules using palladium-catalyzed reactions, researchers utilized 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key reagent. The results demonstrated high yields of desired products with minimal side reactions. This efficiency underscores its importance in synthetic organic chemistry.

Case Study 2: Drug Development

Another study explored the application of this compound in developing new anticancer agents. By modifying existing drug structures with 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, researchers reported enhanced bioactivity against specific cancer cell lines. The study highlighted the potential for creating more effective therapeutic agents through strategic modifications using this boron-based compound.

Mechanism of Action

The mechanism of action of 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the boron center, which facilitates the formation of new bonds. The bromine atom serves as a leaving group in substitution and coupling reactions, allowing the introduction of various functional groups. The dioxaborolane ring stabilizes the boron center, enhancing its reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dioxaborolane Derivatives

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The 4-bromonaphthalen-1-YL group (target compound) enhances electrophilicity at the boron center, facilitating nucleophilic substitution or cross-coupling reactions. Its bulkiness may slightly reduce reactivity in sterically demanding reactions compared to smaller aryl groups . 4-Iodophenyl () exhibits similar reactivity to bromo derivatives but may undergo faster oxidative addition in palladium-catalyzed reactions due to the weaker C–I bond .

- Electron-Donating Groups (EDGs): Phenylethynyl () enhances conjugation, making it suitable for synthesizing extended π-systems in materials science. The 95% yield in its synthesis highlights efficient Sonogashira coupling protocols . Hydroxymethylphenyl () provides a polar functional group for further derivatization, such as esterification or glycosylation, with a high yield (90%) due to optimized NaBH₄-mediated reduction .

Stability and Handling

- Hydrolysis Resistance: Pinacol esters with bulky substituents (e.g., bromonaphthyl, anthryl) exhibit enhanced stability against hydrolysis compared to smaller analogs like hydroxymethylphenyl .

Biological Activity

2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1404070-40-1) is a boronate ester that has garnered interest primarily for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound's structure includes a bromonaphthalene moiety and a dioxaborolane group, which are significant for its reactivity and potential biological implications.

The molecular formula of 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is CHBBrO, with a molecular weight of 333.03 g/mol. The compound is characterized by the presence of a bromine atom attached to the naphthalene ring and a boronate functional group that plays a crucial role in its chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | CHBBrO |

| Molecular Weight | 333.03 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The compound acts as a boronate nucleophile in coupling reactions where it can form carbon-carbon bonds with aryl or vinyl halides under palladium catalysis. This mechanism is crucial for synthesizing complex organic molecules that may exhibit biological activity.

Case Studies and Research Findings

Research involving similar boronate compounds indicates potential biological activities such as:

- Anticancer Activity : Some studies suggest that boron-containing compounds can exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth.

- Enzyme Inhibition : Compounds structurally related to dioxaborolanes have shown inhibition of cytochrome P450 enzymes (CYPs), which are essential for drug metabolism. For instance, certain bromonaphthalene derivatives have been identified as inhibitors of CYP1A2 and CYP2C9 enzymes .

Comparative Analysis with Related Compounds

To understand the potential biological implications of 2-(4-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane better, it is useful to compare it with other similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 6-Bromo-2-naphthol | 15231-91-1 | CYP1A2 inhibitor; potential anticancer |

| 2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl... | 2872187 | Reactant in Suzuki-Miyaura coupling |

Q & A

Q. What are the key synthetic routes for preparing 2-(4-bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Miyaura borylation, where a bromonaphthalene derivative reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include:

- Substrate preparation : 4-Bromo-1-naphthol is often functionalized to improve reactivity.

- Catalytic system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is commonly used .

- Solvent and temperature : Reactions in THF or dioxane at 80–100°C yield 60–85% purity. Oxygen-free conditions are critical to prevent boronic ester decomposition .

Q. How is the purity and structural integrity of this compound validated in academic research?

Answer:

- NMR spectroscopy : ¹¹B NMR shows a characteristic peak at ~30 ppm for the dioxaborolane ring. ¹H/¹³C NMR confirms aromatic proton integration and methyl group signals .

- HPLC-MS : Used to detect trace impurities (e.g., debrominated byproducts). A C18 column with acetonitrile/water eluent is standard .

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for analogous dioxaborolanes in Acta Crystallographica .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions, such as protodeboronation or homocoupling?

Answer:

- Additives : K₃PO₄ or Cs₂CO₃ suppresses protodeboronation by stabilizing the boronate intermediate .

- Ligand screening : Bulky ligands (e.g., XPhos) reduce Pd black formation and homocoupling .

- Kinetic studies : In situ FTIR or Raman spectroscopy monitors reaction progress, identifying optimal quenching times .

Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Model transition states for Suzuki-Miyaura coupling. For example, the energy barrier for transmetalation is ~15 kcal/mol in THF .

- Molecular docking : Predicts steric hindrance in naphthalene-substituted systems, guiding ligand design .

- Machine learning : Models trained on reaction databases (e.g., Reaxys) predict optimal solvent/catalyst pairs with >80% accuracy .

Q. How do contradictory data on catalytic efficiency arise in literature, and how can they be resolved?

Answer: Contradictions often stem from:

- Moisture sensitivity : Uncontrolled H₂O traces in solvents degrade the boronic ester, skewing yields .

- Catalyst preactivation : Differences in pre-stirring Pd precursors with ligands (e.g., 10 min vs. 30 min) alter active species .

Resolution : - Standardized protocols : Use glovebox conditions for reproducibility.

- Control experiments : Compare yields with/without radical scavengers (e.g., TEMPO) to identify side pathways .

Q. What advanced characterization techniques elucidate the electronic effects of the bromonaphthalene moiety on boronate reactivity?

Answer:

- Cyclic voltammetry : Measures redox potentials; bromonaphthalene lowers the LUMO of the boronate by 0.3 eV vs. phenyl analogues .

- UV-vis spectroscopy : Charge-transfer bands at 300–400 nm correlate with electron-withdrawing effects .

- Single-crystal XRD : Resolves bond length alterations (e.g., B–O bonds elongate by 0.02 Å in electron-deficient systems) .

Q. How is this compound utilized in multi-step syntheses of polyaromatic hydrocarbons (PAHs) or optoelectronic materials?

Answer:

- Suzuki coupling : Links bromonaphthalene-boronate to aryl halides, forming extended π-systems for OLEDs .

- Sequential functionalization : After cross-coupling, the pinacol boronate can be hydrolyzed to a boronic acid for further reactions .

Case Study : Synthesis of a PAH with 92% quantum yield using this compound as a key intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.